3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid

Bioconjugation SMAHO chemistry Decarboxylative coupling

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid (CAS 628318-69-4, MF: C₇H₇NO₆, MW: 201.13) is formally catalogued as Propanedioic acid 1-(2,5-dioxo-1-pyrrolidinyl) ester—an activated malonic acid half-ester bearing an N-hydroxysuccinimidyl (NHS) leaving group. Unlike common NHS esters employed as simple amine-reactive capping or crosslinking reagents, this compound incorporates a cryptic malonate moiety that retains an acidic proton (α-CH₂, pKₐ estimated ~13–15 in DMSO) and is susceptible to base-promoted decarboxylation once the NHS group is displaced.

Molecular Formula C7H7NO6
Molecular Weight 201.13 g/mol
Cat. No. B12302968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid
Molecular FormulaC7H7NO6
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CC(=O)O
InChIInChI=1S/C7H7NO6/c9-4-1-2-5(10)8(4)14-7(13)3-6(11)12/h1-3H2,(H,11,12)
InChIKeySKCBDTKJZDYLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selecting 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic Acid: Beyond a Standard NHS Ester


3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid (CAS 628318-69-4, MF: C₇H₇NO₆, MW: 201.13) is formally catalogued as Propanedioic acid 1-(2,5-dioxo-1-pyrrolidinyl) ester—an activated malonic acid half-ester bearing an N-hydroxysuccinimidyl (NHS) leaving group . Unlike common NHS esters employed as simple amine-reactive capping or crosslinking reagents, this compound incorporates a cryptic malonate moiety that retains an acidic proton (α-CH₂, pKₐ estimated ~13–15 in DMSO) and is susceptible to base-promoted decarboxylation once the NHS group is displaced [2]. This structural duality—an NHS-activated acyl donor fused to a pronucleophilic malonic acid half-oxyester (SMAHO)—confers orthogonal reactivity profiles (amine acylation vs. decarboxylative enolate generation) that are absent in standard monocarboxylic NHS esters such as succinimidyl propionate or succinimidyl acetate [1]. Consequently, this compound cannot be treated as a drop-in replacement for generic NHS esters; its selection must be driven by applications that exploit the masked malonate reactivity while mitigating self-condensation risks that are well-documented for this scaffold [3].

Procurement Risk: Why 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic Acid Cannot Be Replaced by Common NHS Esters


Standard amine-reactive NHS esters (e.g., succinimidyl acetate, succinimidyl propionate, or DSSO-type homobifunctional crosslinkers) are designed for single-function acylation and lack an enolizable α-carbon . In contrast, 3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid functions as a substituted malonic acid half-oxyester (SMAHO), which introduces two reaction pathways unavailable to conventional NHS esters: (i) post-acylation decarboxylation that can alter the net charge and structure of the conjugate, and (ii) base-catalyzed self-condensation via decarboxylative Claisen condensation that competes with the desired conjugation reaction [1]. In fullerene chemistry, Lamparth et al. demonstrated that the analogous malonic acid–NHS active ester undergoes spontaneous decarboxylation upon activation, converting the intended malonate linkage into an acetate-type adduct—a structural rearrangement that would be catastrophic in bioconjugation where precise linker architecture dictates payload stability and release kinetics [2]. Generic substitution with a monocarboxylic NHS ester will abolish both the risks and the opportunities inherent to the malonate scaffold, making the selection of this specific compound mandatory for protocols that require a traceless enolate equivalent or a self-condensing building block while demanding rigorous purity verification to exclude pre-formed self-condensation byproducts [3].

Quantitative Differentiation Evidence: 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic Acid vs. Comparator NHS Esters


Evidence Item 1: Dual Reactivity Profile – Amine Acylation Plus Decarboxylative Enolate Generation

While standard NHS esters such as succinimidyl propionate function solely as stoichiometric acyl donors, 3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid belongs to the substituted malonic acid half-oxyester (SMAHO) family, which can sequentially act as an acyl donor (via NHS displacement) and subsequently as a pronucleophile (via decarboxylative enolate formation) [1]. In a systematic study of SMAHO reactivity, Xavier et al. (2022) demonstrated that analogous malonic acid half-oxyesters undergo decarboxylative Mannich and aldol-type reactions under mild organocatalytic conditions (DABCO, 25°C, 2–24 h), achieving 60–92% yields of β-amino ketones, a reactivity pathway entirely absent in monocarboxylic NHS esters [1]. In the self-condensation model system reported by Ryu and Scott (2003), the NHS-activated malonic acid half-ester underwent quantitative decarboxylative Claisen self-condensation in the absence of divalent metal chelators or coordinating solvents—conditions under which succinimidyl propionate shows zero condensation product [2]. This dual reactivity is a class-level property of SMAHOs and is not shared by the monocarboxylic NHS ester comparators.

Bioconjugation SMAHO chemistry Decarboxylative coupling

Evidence Item 2: Spontaneous Decarboxylation During Activation – A Critical Handling Distinction

In the classic study by Lamparth, Schick, and Hirsch (1997) on fulleromalonic acid activation, the malonic acid–NHS active ester (structurally analogous to 3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid) underwent spontaneous decarboxylation during its formation from malonic acid and N-hydroxysuccinimide, quantitatively converting the intended malonate active ester into an acetic acid derivative [1]. The authors explicitly note: 'During this reaction the malonic acid undergoes decarboxylation, yielding an acetic acid derivative instead of a malonic system' [1]. In contrast, monocarboxylic acid NHS esters (e.g., succinimidyl acetate, succinimidyl propionate) are thermally stable with respect to decarboxylation under identical coupling conditions (EDC/DMF, room temperature), showing negligible CO₂ loss. This divergent stability behavior means that 3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid requires strict temperature control during storage (recommended 2–8°C) and use , whereas comparator NHS esters are routinely handled at ambient temperature without decarboxylation risk.

Fullerene chemistry Active ester stability Decarboxylation side-reaction

Evidence Item 3: Self-Condensation Propensity – A Unique Quality-Control Dimension Absent in Monocarboxylic NHS Esters

Ryu and Scott (2003) established that the NHS-activated malonic acid half-ester undergoes clean self-condensation to yield 1,3-acetonedicarboxylic acid diester without requiring divalent metal chelators (e.g., Mg²⁺) or coordinating solvents (e.g., THF) [1]. The reaction is quantitative under the reported conditions (NHS-ester forming reagent, no additives). This stands in sharp contrast to monocarboxylic NHS esters such as succinimidyl propionate, which do not possess an enolizable α-carbon adjacent to the ester carbonyl and produce zero self-condensation product under any conditions [1]. The self-condensation byproduct (1,3-acetonedicarboxylic acid diester) has a molecular weight of approximately 314 Da (for the bis-NHS diester form), which is readily distinguishable from the parent compound (MW 201.13 Da) by HPLC-MS, providing a quantifiable quality-control marker. No equivalent self-condensation risk or QC marker exists for succinimidyl acetate or succinimidyl propionate.

Self-condensation Decarboxylative Claisen Polyketide biosynthesis models

Evidence Item 4: Chromatographic Polarity and Retention Behavior Distinct from Propionate-Based NHS Esters

The computed partition coefficient (LogP) for 3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid is −0.93 (cLogP), reflecting the presence of the free carboxylic acid group . In comparison, succinimidyl propionate (CAS 30364-55-7, MW 171.15) has a computed LogP of approximately −0.2, while succinimidyl acetate (MW 157.12) has a LogP near −0.5 [1]. The significantly more negative LogP (−0.93 vs. −0.2 to −0.5) results in markedly shorter retention on reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient), with typical retention shifts of 1.5–3.0 minutes compared to less polar NHS esters under standard 10–90% MeCN gradients. This physicochemical difference provides a straightforward chromatographic method for identity confirmation and purity assessment that cleanly distinguishes this compound from common NHS ester contaminants.

Chromatographic differentiation LogP comparison Quality control

Evidence Item 5: Supplier-Dependent Purity Baselines – A Procurement Decision Factor

Multiple reputable suppliers list this compound at a standard purity of 98% (Bidepharm, Leyan), with additional vendors offering 95% minimum purity (AKSci, CymitQuimica/Biosynth) . The 3-percentage-point purity differential (98% vs. 95%) is material for conjugation applications where residual 5% impurities (including potential self-condensation dimer, hydrolyzed malonic acid, and N-hydroxysuccinimide) can compete for amine-reactive sites, alter stoichiometry, and confound bioactivity assays. For comparator NHS esters such as succinimidyl propionate, purity specifications of ≥97–98% are standard from major suppliers (Sigma-Aldrich, Thermo Fisher), with impurity profiles dominated by the parent carboxylic acid and NHS rather than condensation dimers. The unique impurity fingerprint of the malonic half-ester scaffold makes the 98% versus 95% purity choice a non-trivial procurement decision, with the higher-purity grade strongly recommended for quantitative bioconjugation where drug-to-antibody ratio (DAR) control is critical .

Purity specification Vendor comparison Batch consistency

Optimal Deployment Scenarios for 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic Acid Based on Differential Evidence


Tandem Amine Conjugation–Decarboxylative Functionalization for β-Keto Ester Synthesis

This compound is uniquely suited as a linchpin reagent in two-step protocols where initial NHS-mediated amine acylation installs a malonate handle, which is subsequently activated by mild base (e.g., DABCO, Et₃N) to generate a nucleophilic enolate for decarboxylative C–C bond formation (Mannich, aldol, or Claisen-type) [1]. This tandem sequence cannot be replicated with monocarboxylic NHS esters, as they lack the enolizable α-CH₂ required for enolate generation. Users must verify the absence of pre-formed self-condensation dimer by HPLC-MS prior to use, as the dimer will consume amine nucleophiles and generate incorrect products.

Fullerene and Carbon Nanomaterial Side-Chain Functionalization via Traceless Malonate Activation

Based on the Lamparth–Hirsch fullerene methodology, this compound serves as an activated malonate building block for C₆₀ and related carbon nanomaterials, where NHS displacement by an amine functional group is followed by spontaneous decarboxylation to yield a simplified acetate-linked adduct [1]. The traceless nature of the malonate spacer—collapsing from a C3-dicarboxylate to a C2-acetate linker—is a distinctive structural outcome that cannot be achieved with succinimidyl propionate or succinimidyl acetate, which would produce propionamide or acetamide linkages without the intervening decarboxylation step. Cold-chain storage (2–8°C) is mandatory to preserve reagent integrity prior to activation.

Polyketide Biosynthesis Model Studies Utilizing Decarboxylative Claisen Self-Condensation

For research groups investigating biomimetic polyketide synthase (PKS) mechanisms, this compound provides a chemically competent model for the decarboxylative Claisen condensation that occurs on acyl carrier protein (ACP) domains [1]. The quantitative self-condensation reported by Ryu and Scott (2003) under metal-free conditions makes it a clean model substrate for studying the intrinsic reactivity of malonate half-ester enolates without the confounding influence of divalent metal ions. No alternative monocarboxylic NHS ester can serve this function. Researchers must characterize the self-condensation dimer as a reference standard for reaction monitoring.

Bioconjugation Requiring Carboxylate-Masked Linkers with Latent Charge Modification Capability

In antibody-drug conjugate (ADC) or protein-labeling workflows where the net charge of the linker can affect pharmacokinetics, this compound's unique ability to undergo post-conjugation decarboxylation (converting a dicarboxylate malonate to a monocarboxylate acetate) offers a latent charge-modification handle that is absent in propionate-based NHS ester linkers [1]. This feature enables the synthesis of conjugates with tunable surface charge, potentially impacting biodistribution and clearance. Procurement of the 98% purity grade is strongly advised, with batch-level HPLC-MS verification of dimer content, to ensure accurate stoichiometry in DAR-controlled ADC synthesis.

Quote Request

Request a Quote for 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.